molecular formula C18H15ClFNO B1327223 (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-44-5

(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1327223
CAS No.: 898749-44-5
M. Wt: 315.8 g/mol
InChI Key: UROTUMLSUQMDKW-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15ClFNO and its molecular weight is 315.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₈ClF N₂O
  • Molecular Weight: 316.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases.

Anticancer Activity

Several studies have indicated that the compound exhibits anticancer properties , particularly against breast and prostate cancer cell lines . For instance:

  • In vitro assays demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cells with IC50 values in the micromolar range.
  • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.

Antimicrobial Activity

Research has also highlighted the compound's potential as an antimicrobial agent :

  • In vitro tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Data Tables

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)10Induction of apoptosis via caspase activation
AnticancerPC-3 (Prostate Cancer)12Induction of apoptosis via caspase activation
AntimicrobialStaphylococcus aureus64Disruption of cell membrane integrity
AntimicrobialEscherichia coli128Disruption of cell membrane integrity

Case Studies

  • Case Study on Anticancer Efficacy:
    A study conducted by Touitou et al. evaluated the effects of the compound on various cancer cell lines. The results indicated a dose-dependent response in MCF-7 cells, with significant apoptosis observed at concentrations above 5 µM.
  • Antimicrobial Evaluation:
    In a separate investigation, Pendergrass et al. assessed the antimicrobial properties against multidrug-resistant strains. The compound demonstrated effective inhibition against MRSA strains, highlighting its potential as a lead candidate for developing new antimicrobial therapies.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROTUMLSUQMDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643501
Record name (4-Chloro-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-44-5
Record name Methanone, (4-chloro-2-fluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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